[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride
Overview
Description
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Mechanism of Action
Target of Action
The primary target of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride, also known as 3-Piperidinemethanol, 6-methyl-, hydrochloride (1:1), (3R,6S)-rel-, is the Orexin receptor . This receptor plays a crucial role in the regulation of sleep and wakefulness .
Mode of Action
The compound acts as a potent dual Orexin receptor antagonist . It binds to the Orexin receptors, blocking their activation by Orexin neuropeptides. This action results in the suppression of wakefulness and promotion of sleep .
Biochemical Pathways
The compound affects the Orexinergic system , which is a central promoter of wakefulness. By antagonizing the Orexin receptors, the compound suppresses the activity of this system, leading to the promotion of sleep .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the suppression of the Orexinergic system . This suppression leads to a decrease in wakefulness and an increase in sleep, making the compound potentially useful in the treatment of sleep disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium catalysts for hydrogenation, which allows for the selective reduction of the piperidine ring . The reaction conditions often involve moderate temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the initial formation of the piperidine ring, followed by functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups onto the piperidine ring.
Scientific Research Applications
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Piperine: A natural alkaloid with a piperidine moiety, known for its antioxidant properties.
N-acylpiperidine: Another piperidine derivative with significant pharmacological activities.
Imidazopyridine: A heterocyclic compound with structural similarities to piperidine derivatives, known for its interaction with macromolecules such as DNA and proteins.
Uniqueness
[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.
Properties
IUPAC Name |
[(3S,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDDLUAVIRTL-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007920-93-4 | |
Record name | 3-Piperidinemethanol, 6-methyl-, hydrochloride (1:1), (3R,6S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.